molecular formula C24H21ClN2O2 B5046816 N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide

N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide

Cat. No.: B5046816
M. Wt: 404.9 g/mol
InChI Key: SIKAKHOJBJWIKB-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions are often ambient, utilizing green solvents to ensure an economical and simple operation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide stands out due to its unique combination of a benzoxazole ring with a chlorinated phenyl group and an isopropyl-substituted benzamide moiety

Properties

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c1-14(2)16-5-7-17(8-6-16)23(28)26-20-13-18(9-10-19(20)25)24-27-21-12-15(3)4-11-22(21)29-24/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKAKHOJBJWIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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